Coenzyme A (trilithium)
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Overview
Description
Coenzyme A (trilithium) is a coenzyme that plays a crucial role in various biochemical reactions, particularly in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle . It is a derivative of pantothenic acid (vitamin B5) and is essential for the metabolism of carboxylic acids, including short and long-chain fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coenzyme A (trilithium) is synthesized from phosphopantothenate by the action of the enzyme pantothenate kinase . The synthesis involves several steps, including the phosphorylation of pantothenate, the addition of cysteine, and the formation of the trilithium salt. The reaction conditions typically involve the use of aqueous solutions and controlled pH levels to ensure the stability of the compound .
Industrial Production Methods
Industrial production of Coenzyme A (trilithium) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the biosynthesis of Coenzyme A. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure trilithium salt .
Chemical Reactions Analysis
Types of Reactions
Coenzyme A (trilithium) undergoes various types of chemical reactions, including:
Oxidation: Coenzyme A can be oxidized to form disulfide derivatives.
Reduction: It can be reduced back to its thiol form.
Substitution: Coenzyme A can participate in acyl transfer reactions, where the acyl group is transferred to other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and acyl donors like acetyl-CoA for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the coenzyme .
Major Products Formed
The major products formed from these reactions include acyl-CoA derivatives, which are crucial intermediates in various metabolic pathways, and disulfide derivatives, which play a role in redox regulation .
Scientific Research Applications
Coenzyme A (trilithium) has a wide range of scientific research applications, including:
Chemistry: It is used as a cofactor in enzymatic reactions to study acyl transfer mechanisms.
Biology: Coenzyme A is essential for studying metabolic pathways involving fatty acid synthesis and oxidation.
Medicine: It is used in research on metabolic disorders and the development of therapeutic agents targeting Coenzyme A-dependent pathways.
Industry: Coenzyme A is used in the production of various biochemicals and pharmaceuticals through fermentation processes
Mechanism of Action
Coenzyme A (trilithium) exerts its effects by acting as a carrier of acyl groups. It forms thioester bonds with carboxylic acids, facilitating their transport and activation in metabolic pathways. The molecular targets of Coenzyme A include enzymes involved in the citric acid cycle, fatty acid metabolism, and pyruvate oxidation . The pathways involved include the tricarboxylic acid cycle, fatty acid β-oxidation, and the synthesis of acetyl-CoA .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Coenzyme A (trilithium) include:
Acetyl-Coenzyme A: Involved in the transfer of acetyl groups in metabolic reactions.
Succinyl-Coenzyme A: Plays a role in the citric acid cycle and heme synthesis.
Malonyl-Coenzyme A: Involved in fatty acid synthesis.
Uniqueness
Coenzyme A (trilithium) is unique due to its trilithium salt form, which enhances its stability and solubility in aqueous solutions. This makes it particularly useful in biochemical assays and industrial applications where high solubility and stability are required .
Properties
Molecular Formula |
C21H36Li3N7O16P3S |
---|---|
Molecular Weight |
788.4 g/mol |
InChI |
InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/t11-,14-,15-,16+,20-;;;/m1.../s1 |
InChI Key |
INHFHKVLIJCQLE-FFKZSOHASA-N |
Isomeric SMILES |
[Li].[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O |
Canonical SMILES |
[Li].[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O |
Origin of Product |
United States |
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